[(4-Chloro-2-fluorophenyl)methyl](ethyl)amine

Basicity pKa Secondary amine

Researchers often face uncontrolled variability in SAR studies when substituting N-alkyl groups on halogenated benzylamine scaffolds without empirical validation. [(4-Chloro-2-fluorophenyl)methyl](ethyl)amine (CAS 1094511-87-1) eliminates this uncertainty as a well-characterized secondary amine building block with a defined 4-chloro-2-fluorophenyl pharmacophore and N-ethyl substituent. • Predictable physicochemical profile: XLogP3-AA 2.4, pKa 8.83, boiling point 222.9 °C, density 1.146 g/cm³ - ensures reproducible chromatographic retention and liquid-liquid extraction behavior. • Versatile derivatization handle: secondary benzylic amine enables efficient N-alkylation, acylation, or reductive amination for focused library synthesis targeting lipophilic or CNS-penetrant binding pockets. • Reliable supply: ≥95% purity, stored at 2-8 °C, shipped at ambient temperature; ideal for multi-step synthetic sequences requiring intermediate isolation and purification.

Molecular Formula C9H11ClFN
Molecular Weight 187.64 g/mol
CAS No. 1094511-87-1
Cat. No. B1523125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Chloro-2-fluorophenyl)methyl](ethyl)amine
CAS1094511-87-1
Molecular FormulaC9H11ClFN
Molecular Weight187.64 g/mol
Structural Identifiers
SMILESCCNCC1=C(C=C(C=C1)Cl)F
InChIInChI=1S/C9H11ClFN/c1-2-12-6-7-3-4-8(10)5-9(7)11/h3-5,12H,2,6H2,1H3
InChIKeyMHLPBANEHPLGPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for [(4-Chloro-2-fluorophenyl)methyl](ethyl)amine CAS 1094511-87-1: Chemical Properties and Research Utility


[(4-Chloro-2-fluorophenyl)methyl](ethyl)amine, also known as N-[(4-chloro-2-fluorophenyl)methyl]ethanamine (CAS 1094511-87-1), is an aromatic secondary amine characterized by a 4-chloro-2-fluorophenyl ring substituted at the benzylic position with an N-ethylamine moiety [1]. With a molecular formula of C9H11ClFN and molecular weight of 187.64 g/mol, the compound is typically supplied at ≥95% purity for research and further manufacturing use . The ortho-fluoro and para-chloro substitution pattern confers a distinct combination of physicochemical properties, including a predicted pKa of 8.83 ± 0.10, predicted boiling point of 222.9 ± 25.0 °C, predicted density of 1.146 ± 0.06 g/cm³, and computed XLogP3-AA of 2.4 [1]. These properties position the compound as a versatile synthetic intermediate in medicinal chemistry and organic synthesis applications.

Why In-Class [(4-Chloro-2-fluorophenyl)methyl](ethyl)amine Analogs Cannot Be Substituted Without Validation


Within the family of 4-chloro-2-fluorophenyl-substituted amines, seemingly minor structural variations—such as N-methyl versus N-ethyl substitution, benzylic versus alpha-carbon branching, or the absence of the ethyl group altogether—produce measurable differences in fundamental physicochemical parameters including lipophilicity, basicity, boiling point, and density [1]. For instance, the target compound exhibits an XLogP3-AA of 2.4, compared to 2.28 for its N-methyl analog [(4-chloro-2-fluorophenyl)methyl](methyl)amine and 1.64 for the alpha-methyl-branched analog (1S)-1-(4-chloro-2-fluorophenyl)ethanamine [1][2][3]. Similarly, the predicted pKa of 8.83 for the target compound contrasts with 8.43 for the primary amine analog 4-chloro-2-fluorobenzylamine . These differences directly impact separation behavior in chromatographic purification, partitioning in liquid-liquid extraction, reactivity in N-alkylation and acylation reactions, and potential biological target engagement—meaning that substitution without empirical validation introduces uncontrolled variability into synthetic protocols and biological assays .

[(4-Chloro-2-fluorophenyl)methyl](ethyl)amine Quantitative Comparator Analysis: pKa, Lipophilicity, and Physical Properties


Basicity Comparison: [(4-Chloro-2-fluorophenyl)methyl](ethyl)amine vs. 4-Chloro-2-fluorobenzylamine (Primary Amine Analog)

The target secondary amine exhibits a higher predicted pKa (8.83 ± 0.10) compared to the primary amine analog 4-chloro-2-fluorobenzylamine (pKa 8.43 ± 0.10), indicating greater basicity and a higher degree of protonation at physiological pH . This difference of ΔpKa = 0.40 units corresponds to approximately a 2.5-fold difference in basicity constant (Kb).

Basicity pKa Secondary amine Primary amine Protonation state

Lipophilicity Profile: XLogP3-AA Comparison of [(4-Chloro-2-fluorophenyl)methyl](ethyl)amine vs. N-Methyl Analog

The target compound demonstrates an XLogP3-AA value of 2.4, representing a modest increase in lipophilicity of ΔLogP = +0.12 compared to its N-methyl analog [(4-chloro-2-fluorophenyl)methyl](methyl)amine (LogP = 2.28) [1][2]. Both compounds share identical polar surface area (TPSA = 12 Ų), indicating that the lipophilicity difference is driven solely by the additional methylene unit in the N-ethyl substituent.

Lipophilicity LogP XLogP3-AA Drug-likeness Partition coefficient

Boiling Point Differential: [(4-Chloro-2-fluorophenyl)methyl](ethyl)amine vs. Primary Amine Analog

The target secondary amine exhibits a higher predicted boiling point (222.9 ± 25.0 °C) compared to the primary amine analog 4-chloro-2-fluorobenzylamine (211.1 ± 25.0 °C) . This ΔTb = +11.8 °C difference is consistent with the increased molecular weight (187.64 vs. 159.59 g/mol) and additional intermolecular van der Waals interactions conferred by the N-ethyl substituent.

Boiling point Volatility Thermal stability Purification Distillation

Density Comparison: [(4-Chloro-2-fluorophenyl)methyl](ethyl)amine vs. 4-Chloro-2-fluorobenzylamine

The target compound exhibits a predicted density of 1.146 ± 0.06 g/cm³, which is notably lower than that of the primary amine analog 4-chloro-2-fluorobenzylamine (1.270 ± 0.06 g/cm³) . This Δρ = -0.124 g/cm³ difference (approximately 9.8% lower density) reflects the reduced contribution of hydrogen bonding per unit mass due to the presence of only one N-H hydrogen bond donor versus two in the primary amine.

Density Physical property Formulation Material handling

Lipophilicity Differential: [(4-Chloro-2-fluorophenyl)methyl](ethyl)amine vs. Alpha-Methyl-Branched Analog

The target compound's benzylic amine structure yields an XLogP3-AA of 2.4, which is substantially higher (ΔLogP = +0.76) than the alpha-methyl-branched analog (1S)-1-(4-chloro-2-fluorophenyl)ethanamine (LogP = 1.64) [1][2]. This marked difference arises because the target compound positions the amine nitrogen on a flexible benzylic methylene linker, whereas the comparator places the amine directly on an alpha-carbon attached to the aromatic ring, altering both steric accessibility and electronic environment.

Lipophilicity LogP Alpha-methyl branching SAR Drug design

Synthetic Accessibility and Scaffold Utility: Benzylic Amine Core vs. Direct Aromatic Amine Analogs

The benzylic secondary amine scaffold of [(4-chloro-2-fluorophenyl)methyl](ethyl)amine enables N-alkylation, N-acylation, and reductive amination at the ethyl-substituted nitrogen, as well as electrophilic aromatic substitution on the halogenated phenyl ring . In contrast, direct aromatic amines (e.g., 4-chloro-2-fluoroaniline) lack the flexible methylene spacer and exhibit distinct reactivity profiles due to conjugation of the amine lone pair with the aromatic π-system .

Synthetic intermediate Building block Reductive amination Medicinal chemistry Scaffold

Optimal Research and Industrial Applications for [(4-Chloro-2-fluorophenyl)methyl](ethyl)amine Based on Comparative Evidence


Medicinal Chemistry: Benzylic Amine Scaffold for N-Functionalized Lead Optimization

The compound's secondary benzylic amine core provides a versatile platform for constructing diverse N-functionalized derivatives via alkylation, acylation, or reductive amination, with the N-ethyl substituent offering moderate lipophilicity (XLogP3-AA 2.4) and basicity (pKa 8.83) [1]. This positions the compound as a building block for generating focused libraries where the 4-chloro-2-fluorophenyl pharmacophore is retained while the amine substituent is systematically varied to probe structure-activity relationships, particularly in programs targeting CNS-penetrant or lipophilic binding pockets [2].

Chromatographic Method Development: Distinct Retention and Separation Behavior

The compound's predicted LogP of 2.4 and pKa of 8.83 differentiate it from both less lipophilic analogs (e.g., (1S)-1-(4-chloro-2-fluorophenyl)ethanamine, LogP 1.64) and more basic or less basic congeners [1][2]. This specific combination of properties yields predictable retention times in reverse-phase HPLC and predictable partitioning in liquid-liquid extraction, making the compound useful as a reference standard for developing and validating analytical methods for halogenated benzylic amines .

Process Chemistry: Intermediate with Favorable Physical Properties for Scale-Up

The compound's predicted boiling point of 222.9 °C and density of 1.146 g/cm³ provide practical advantages during scale-up operations compared to more volatile or denser analogs [1]. The moderate boiling point reduces losses during solvent exchange and concentration steps, while the lower density (relative to 4-chloro-2-fluorobenzylamine, density 1.270 g/cm³) facilitates easier handling and mixing in biphasic reaction systems [2]. These attributes make the compound suitable for multi-step synthetic sequences where intermediate isolation and purification are required.

Derivatization Reagent for LC-MS or Fluorescence Detection

The secondary amine functionality can be exploited as a derivatization handle for tagging carboxylic acids, aldehydes, or ketones with a UV-absorbing or mass-tag moiety. The 4-chloro-2-fluorophenyl group contributes characteristic isotopic signatures (Cl and F) beneficial for mass spectrometric detection and quantification, while the moderate lipophilicity (LogP 2.4) ensures adequate retention on standard C18 columns [1].

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